Methylzinc chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

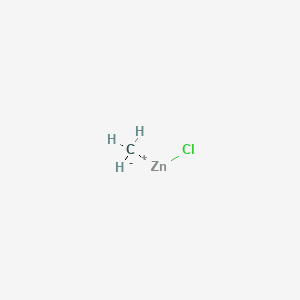

Methylzinc chloride is an organozinc compound with the chemical formula CH3ZnCl. It is a colorless liquid with a pungent odor and is soluble in organic solvents such as ether, benzene, and dimethylformamide . This compound is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Methylzinc chloride can be synthesized through the reaction of zinc with methyl thionyl chloride at low temperatures . The reaction conditions typically involve maintaining a controlled environment to ensure the proper formation of the compound. Industrial production methods may vary, but the fundamental reaction remains consistent.

Analyse Des Réactions Chimiques

Methylzinc chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the methyl group is replaced by another substituent.

Reduction Reactions: this compound can act as a reducing agent in certain organic reactions.

Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with aryl halides in the presence of a nickel catalyst to form carbon-carbon bonds

Common reagents and conditions used in these reactions include nickel catalysts and organic solvents like tetrahydrofuran. The major products formed from these reactions are typically organic compounds with new carbon-carbon bonds.

Applications De Recherche Scientifique

Organic Synthesis

Methylzinc chloride serves as a crucial reagent in several synthetic pathways:

- Negishi Coupling : In this reaction, MeZnCl reacts with organic halides in the presence of nickel or palladium catalysts to form carbon-carbon bonds. This method allows for the creation of complex organic structures with high regioselectivity, making it invaluable in pharmaceutical synthesis .

- Kumada-Corriu Coupling : Similar to Negishi coupling, this reaction involves MeZnCl reacting with Grignard reagents to produce new carbon-carbon bonds. It is particularly useful for constructing complex organic molecules with specific functionalities.

- Synthesis of Organometallic Compounds : this compound acts as a versatile building block for various organometallic compounds, which are important in catalysis and materials science.

Synthesis of β-Dicarbonyl Compounds

This compound has been employed in the synthesis and functionalization of β-dicarbonyl compounds. For instance, it can form zinc enolates that react efficiently with electrophiles, leading to high yields of desired products .

Radiolabeled Compound Synthesis

Recent studies have demonstrated the utility of this compound in synthesizing radiolabeled compounds via Negishi coupling reactions. This application is particularly relevant in medicinal chemistry for developing imaging agents .

Pharmaceutical Applications

In a study focusing on the synthesis of aryl sulfones—common structures in pharmaceuticals—this compound was used effectively to facilitate reactions yielding high-value products . The study highlighted how MeZnCl could be integrated into larger synthetic schemes involving various electrophiles.

Advanced Materials

Research has shown that incorporating this compound into polymer systems can enhance their properties. For example, composites formed using MeZnCl-modified materials exhibited improved mechanical and thermal stability compared to unmodified counterparts .

Data Table: Comparison of Reaction Yields

Mécanisme D'action

The mechanism of action of methylzinc chloride involves its role as a nucleophile in organic reactions. It can donate its methyl group to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center.

Comparaison Avec Des Composés Similaires

Methylzinc chloride can be compared with other organozinc compounds such as dimethylzinc and diethylzinc . These compounds share similar reactivity patterns but differ in their specific applications and reactivity. For example:

Dimethylzinc (Zn(CH3)2): A highly reactive organozinc compound used in the synthesis of organometallic compounds.

Diethylzinc (Zn(C2H5)2): Another organozinc compound used in organic synthesis, known for its reactivity and applications in forming carbon-carbon bonds.

This compound is unique in its specific reactivity and applications, particularly in cross-coupling reactions and the synthesis of fine chemicals.

Activité Biologique

Methylzinc chloride (CH₃ZnCl) is an organometallic compound notable for its diverse applications in organic chemistry, particularly in carbon-carbon bond formation through reactions like the Negishi coupling. Beyond its synthetic utility, understanding its biological activity is essential for evaluating its potential impacts and applications in various fields, including pharmacology and biochemistry.

This compound is characterized by a tetrahedral geometry around the zinc atom, with the methyl group and chloride ion occupying two of the four coordination sites. The remaining sites are typically filled by solvent molecules such as tetrahydrofuran (THF), which stabilizes the compound. This structure contributes to its reactivity, particularly the Zn-CH₃ bond's susceptibility to nucleophilic attack, making it a valuable reagent in organic synthesis.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of various organometallic compounds found that methylzinc derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The results highlighted the potential of these compounds as alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance .

Case Study 2: Anticancer Mechanisms

Research focusing on the anticancer effects of zinc-based compounds revealed that organozinc complexes could induce apoptosis in cancer cell lines. While specific data on this compound is sparse, related studies suggest that its mechanism may involve oxidative stress induction and modulation of signaling pathways associated with cell survival and death .

Research Findings

Table 1 summarizes key research findings related to the biological activities of this compound and other organozinc compounds:

Propriétés

IUPAC Name |

carbanide;chlorozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLXKNNXODLJIN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].Cl[Zn+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5158-46-3 |

Source

|

| Record name | Methylzinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.